2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride typically involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation using fluorosulfonyl radicals has also emerged as a concise and efficient approach .
Industrial Production Methods: Industrial production methods for sulfonyl fluorides, including this compound, often involve the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons to access sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride undergoes various types of reactions, including substitution reactions, where the sulfonyl fluoride group can be replaced by other functional groups . It also participates in click chemistry reactions, particularly Sulfur (VI) Fluoride Exchange (SuFEx) reactions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include organoboron reagents for Suzuki–Miyaura coupling , and aryl silyl ethers for SuFEx reactions . Reaction conditions typically involve mild temperatures and the presence of catalysts like palladium .
Major Products: The major products formed from reactions involving this compound include functionalized isoxazoles, sulfonyl fluorides, and other sulfur (VI) species .
Scientific Research Applications
2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride has found widespread applications in various fields:
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. The compound can undergo Sulfur (VI) Fluoride Exchange (SuFEx) reactions, where the sulfonyl fluoride group is exchanged with other functional groups . This reactivity is facilitated by the electrophilic nature of the sulfonyl fluoride group, which can interact with nucleophiles to form stable products .
Comparison with Similar Compounds
Uniqueness: 2-(2-Chlorophenyl)ethane-1-sulfonyl fluoride is unique due to its specific reactivity and selectivity in SuFEx reactions . Compared to other sulfonyl fluorides, it offers a distinct combination of stability and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C8H8ClFO2S |
---|---|
Molecular Weight |
222.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8ClFO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 |
InChI Key |
WLPIAZDELFOFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)F)Cl |
Origin of Product |
United States |
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